Computed Lipophilicity (XLogP3) Reduction Versus Cyclohexanesulfonamide
Bicyclo[3.1.0]hexane-2-sulfonamide exhibits a computed XLogP3 of 0.1, compared to 0.7 for its direct monocyclic analog cyclohexanesulfonamide. This 0.6 log unit reduction is attributed to the conformational restriction imposed by the fused cyclopropane ring, which alters the solvent-accessible surface area and hydrogen-bonding exposure of the sulfonamide group [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Cyclohexanesulfonamide (PubChem CID 75536): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = -0.6 (lower lipophilicity for the bicyclic compound) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2021/2025 releases); both compounds evaluated under identical computational methodology |
Why This Matters
A 0.6 log unit lower lipophilicity can meaningfully reduce non-specific protein binding, phospholipidosis risk, and CYP-mediated metabolic clearance, making this scaffold preferable for drug-discovery programs prioritizing ligand efficiency and metabolic stability.
- [1] PubChem CID 130526147, Bicyclo[3.1.0]hexane-2-sulfonamide, Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 75536, Cyclohexanesulfonamide, Computed Properties. National Center for Biotechnology Information. View Source
